Meta vs. Para Isomer: Differentiated Conjugate Acid Basicity (pKa)
The predicted pKa of the conjugate acid of [3-(tert-butoxy)phenyl]methanamine is 9.05 ± 0.10 . This value is lower than the experimentally determined pKa of 9.6 for the para-methoxy analogue (4-methoxybenzylamine) [1]. Since the tert-butoxy group is a stronger electron donor than methoxy, the para-tert-butoxy isomer is expected to exhibit a pKa even higher than 9.6. The 0.55+ unit pKa difference between the meta-tert-butoxy and para-alkoxy analogues directly impacts the ionization state at physiological pH: the meta compound is more extensively deprotonated, affecting membrane permeability and target engagement in biological assays.
| Evidence Dimension | Conjugate acid pKa (amine basicity) |
|---|---|
| Target Compound Data | pKa = 9.05 ± 0.10 (predicted) |
| Comparator Or Baseline | 4-Methoxybenzylamine (para-MeO analogue): pKa = 9.6 (experimental); para-tert-butoxy isomer expected > 9.6 |
| Quantified Difference | ΔpKa ≥ +0.55 units (meta-tert-butoxy less basic than para-alkoxy analogues) |
| Conditions | Aqueous, 25 °C; predicted using ACD/Labs or similar software for target; experimental for comparator |
Why This Matters
A 0.55+ unit pKa difference translates to a >3.5-fold difference in the protonated fraction at pH 7.4, which directly influences solubility, logD, and passive membrane permeability—critical parameters for procurement decisions in drug discovery programs.
- [1] Miller, D. R.; Edmondson, D. E. Table 6: para-Substituted Benzylamine Analogue pKa Values. p-MeO = 9.6. PMCID: PMC3164756. View Source
